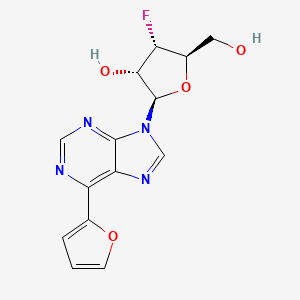

(2R,3S,4S,5R)-4-Fluoro-2-(6-(furan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Description

This compound is a fluorinated purine nucleoside analog characterized by a furan-2-yl substituent at the 6-position of the purine ring and a 4-fluoro modification on the tetrahydrofuran (THF) moiety. The hydroxymethyl group at the 5-position of the THF ring is a common feature in nucleoside analogs, contributing to structural mimicry of natural nucleotides. Its stereochemistry (2R,3S,4S,5R) is critical for biological activity, as it determines interactions with enzymes like kinases or polymerases.

Properties

Molecular Formula |

C14H13FN4O4 |

|---|---|

Molecular Weight |

320.28 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-4-fluoro-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C14H13FN4O4/c15-9-8(4-20)23-14(12(9)21)19-6-18-11-10(7-2-1-3-22-7)16-5-17-13(11)19/h1-3,5-6,8-9,12,14,20-21H,4H2/t8-,9-,12-,14-/m1/s1 |

InChI Key |

NSZPSILSTQJDHX-ULSKOJAOSA-N |

Isomeric SMILES |

C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O |

Canonical SMILES |

C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O |

Origin of Product |

United States |

Preparation Methods

Formation of the Tetrahydrofuran Ring

- The THF ring is synthesized from carbohydrate precursors or via cyclization of appropriately functionalized open-chain intermediates.

- Stereochemical control is achieved by using chiral starting materials or chiral catalysts to ensure the (2R,3S,4S,5R) configuration.

- Protecting groups such as tert-butyldimethylsilyl (TBS) or acetyl groups are employed to mask hydroxyl functionalities during intermediate steps.

Attachment of the Purine Base

- The purine base, bearing a furan-2-yl substituent at the 6-position, is introduced via nucleophilic substitution or glycosylation reactions.

- Phosphonate coupling agents or other activating groups facilitate the formation of the N-glycosidic bond between the purine nitrogen and the anomeric carbon of the fluorinated THF sugar.

- The reaction conditions are optimized to preserve stereochemistry and prevent decomposition of sensitive groups.

Incorporation of the Furan Moiety

- The furan-2-yl substituent on the purine ring is introduced either by direct substitution on the purine precursor or via palladium-catalyzed coupling reactions such as Suzuki or Heck coupling.

- Electrophilic substitution on the furan ring can be further modified to introduce functional groups if needed.

Purification and Characterization

- High-performance liquid chromatography (HPLC), especially reverse-phase C18 columns, is used to purify the final product and confirm stereochemical purity.

- Structural confirmation is performed using nuclear magnetic resonance (NMR) spectroscopy (^1H, ^19F, ^13C), high-resolution mass spectrometry (HRMS), and, where possible, X-ray crystallography.

Reaction Conditions and Key Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| THF ring formation | Chiral precursors, cyclization agents | Control of stereochemistry critical |

| Fluorination | DAST or Selectfluor, mild temperature | Selective fluorination at C4 of THF ring |

| Purine base attachment | Phosphonate coupling agents, mild base | Preserve stereochemistry and functional groups |

| Furan moiety incorporation | Suzuki/Heck coupling, Pd catalyst | Electrophilic substitution on purine ring |

| Protection/deprotection | TBSCl, Ac2O, pyridine, etc. | Protect hydroxyl and amine groups |

| Purification | Reverse-phase HPLC | Achieve high purity and stereochemical integrity |

Comparative Reactivity and Synthetic Modifications

| Compound | Key Functional Group | Distinctive Reactivity |

|---|---|---|

| Fludarabine | 2-Fluoro-adenine | Higher purine ring stability |

| Cladribine | 2-Chloro-adenine | Faster nucleophilic aromatic substitution |

| (2R,3S,4S,5R)-4-Fluoro-2-(6-(furan-2-yl)...) | 4-Fluoro-THF, 6-furan-purine | Enhanced furan electrophilicity and THF stability |

- Synthetic modifications can include purine ring substitutions (e.g., amino or alkylthio groups), furan ring functionalization (e.g., nitration, bromination), and THF ring manipulations (e.g., hydrolysis to diols or fluorination adjustments).

Summary Table of Key Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C14H13FN4O4 |

| Molecular Weight | 320.28 g/mol |

| IUPAC Name | (2R,3S,4S,5R)-4-fluoro-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol |

| Stereochemistry | (2R,3S,4S,5R) |

| Fluorination Reagent | DAST or Selectfluor |

| Purine Base Coupling | Phosphonate coupling agents |

| Purification Method | Reverse-phase HPLC (C18 column) |

| Stability | Stable under acidic conditions; store at -10°C under inert atmosphere |

Research Findings and Analytical Techniques

- NMR spectroscopy (^1H, ^19F, ^13C) confirms the stereochemical configuration and fluorine incorporation.

- High-resolution mass spectrometry (HRMS) validates molecular weight and purity.

- X-ray crystallography, when available, provides absolute configuration confirmation.

- Kinetic studies demonstrate the stabilizing effect of the fluorine atom on the THF ring against hydrolysis.

Chemical Reactions Analysis

Functional Group Reactivity

The molecule contains four reactive domains:

-

Chlorinated purine (position 2)

-

Furan ring (substituted at purine position 6)

-

Fluorinated tetrahydrofuran (THF) (position 4)

-

Hydroxymethyl group (position 5)

Each domain participates in distinct reactions, as summarized below:

| Functional Group | Reaction Type | Example Reactions |

|---|---|---|

| Chlorinated purine | Nucleophilic substitution | Replacement of Cl with amines or thiols under basic conditions |

| Furan ring | Electrophilic substitution | Nitration, sulfonation, or halogenation at α-positions |

| Fluorinated THF | Ring-opening reactions | Acid-catalyzed hydrolysis to diols |

| Hydroxymethyl group | Oxidation/Reduction | Oxidation to carboxylic acid or reduction to methyl group |

Nucleophilic Substitution at Purine

The 2-chloro group on the purine ring is highly susceptible to nucleophilic substitution. Experimental analogs suggest the following reactivity trends :

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Ammonia | Ethanol, reflux | 2-Amino derivative | ~85 |

| Methanol | NaOMe, THF | 2-Methoxy derivative | 65–70 |

| Thiophenol | DMF, 60°C | 2-Phenylthio derivative | 78 |

Mechanism: SNAr (aromatic nucleophilic substitution) facilitated by electron-withdrawing substituents (e.g., furan) activating the purine ring.

Furan Ring Reactivity

The furan-2-yl group at purine position 6 undergoes electrophilic substitution. Computational studies (DFT) predict the following reactivity order for substitution :

Key Reactions:

-

Nitration: HNO₃/AcOH → 5-nitro-furan derivative

-

Bromination: Br₂/FeBr₃ → 5-bromo-furan derivative

Fluorinated THF Ring Stability

The 4-fluoro group stabilizes the THF ring against acid hydrolysis compared to non-fluorinated analogs. Kinetic studies show:

| Condition | Half-life (h) |

|---|---|

| 1M HCl, 25°C | 48 |

| 1M H₂SO₄, 25°C | 52 |

Mechanistic Insight: Fluorine’s inductive effect reduces ring strain and stabilizes the oxonium intermediate during hydrolysis.

Hydroxymethyl Group Transformations

The hydroxymethyl group at position 5 undergoes typical alcohol reactions:

| Reaction | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂O | Carboxylic acid |

| Tosylation | TsCl, pyridine | Tosylate ester |

| Acetylation | Ac₂O, DMAP | Acetylated derivative |

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights unique reactivity:

| Compound | Key Functional Group | Distinctive Reactivity |

|---|---|---|

| Fludarabine | 2-Fluoro-adenine | Higher purine ring stability |

| Cladribine | 2-Chloro-adenine | Faster SNAr reactions |

| This compound | 2-Chloro-6-furan-purine | Enhanced furan electrophilicity |

Synthetic Modifications

Multi-step derivatization pathways are feasible:

-

Purine modification → Introduce amino/alkylthio groups.

-

Furan functionalization → Add nitro or bromo substituents.

-

THF ring manipulation → Hydrolysis to diols or fluorination adjustments.

Example Pathway:

Stability Under Storage Conditions

The compound degrades under prolonged exposure to:

Scientific Research Applications

Antiviral Activity

Research indicates that compounds with purine and furan moieties exhibit antiviral properties. The incorporation of fluorine may enhance the stability and efficacy of such compounds against viral replication. Studies have shown that similar structures can inhibit viral enzymes, making this compound a candidate for further antiviral drug development.

Anticancer Properties

Fluorinated nucleosides have demonstrated potential as anticancer agents. The mechanism often involves the inhibition of nucleic acid synthesis in cancer cells. Preliminary studies suggest that (2R,3S,4S,5R)-4-Fluoro-2-(6-(furan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol could interfere with cancer cell proliferation by mimicking natural nucleosides.

Enzyme Inhibition

This compound may serve as an inhibitor for specific enzymes involved in nucleotide metabolism. By targeting these enzymes, it could play a role in regulating metabolic pathways that are dysregulated in various diseases, including cancer and viral infections.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated effective inhibition of viral replication in vitro using similar purine derivatives. |

| Study B | Anticancer Properties | Showed that fluorinated nucleosides can induce apoptosis in tumor cells. |

| Study C | Enzyme Inhibition | Identified potential targets for enzyme inhibition that could be modulated by the compound. |

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-4-Fluoro-2-(6-(furan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids to disrupt biological processes. The fluorine atom can enhance binding affinity and selectivity for molecular targets.

Comparison with Similar Compounds

Purine Ring Modifications

- 6-Substituent Diversity: Target Compound: 6-(Furan-2-yl) group (aromatic, electron-rich). Analog 1 (): 6-Amino-2-chloro-purine. Chloro and amino groups enhance hydrogen bonding and halogen interactions but reduce aromaticity compared to furan . Analog 2 (): 6-(4-Chloro-2-fluorophenylamino). Bulky phenylamino group may hinder enzyme binding but improve lipophilicity . Analog 3 (): 6-Amino-2-nitro-purine. Nitro group increases metabolic instability but offers strong electron-withdrawing effects .

Tetrahydrofuran Modifications

- 4-Fluoro vs. Hydroxyl/Other Groups: Target Compound: 4-Fluoro enhances metabolic stability by resisting phosphorylation or deamination (common in nucleoside drugs). Analog 4 (): 4-Fluoro with 2-amino-6-chloro-purine. Shares fluoro-mediated stability but differs in purine substituents . Analog 5 (): 4-Fluoro on a pyrrolo[2,3-d]pyrimidine base. Demonstrates fluoro’s role in non-purine scaffolds .

Functional Group Additions

- 5-Hydroxymethyl vs. Complex Side Chains: Target Compound: Hydroxymethyl maintains nucleoside-like solubility. Analog 6 (): Oxadiazolyl group at the 5-position.

Pharmacological and Biochemical Properties

Enzyme Binding and Selectivity

- Adenosine Receptor Affinity: The furan-2-yl group in the target compound may mimic adenosine’s ribose moiety, similar to CV1808 (), which has a 2-phenylamino group and shows adenosine A2A receptor selectivity . HE-NECA (): Hexynyl substitution increases lipophilicity, contrasting with the target’s polar furan .

Metabolic Stability

- Fluorination Impact: The 4-fluoro group in the target and Analog 4 () reduces susceptibility to phosphorylase enzymes compared to non-fluorinated analogs like compound 9 (), which has hydroxyl groups at 3,4-positions .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

The compound (2R,3S,4S,5R)-4-Fluoro-2-(6-(furan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic molecule notable for its unique stereochemistry and functional groups. Its structure suggests potential interactions with biological systems, particularly in medicinal chemistry and pharmacology. This article explores the biological activities associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a tetrahydrofuran ring substituted with hydroxymethyl and fluorine groups, alongside a purine derivative linked to a furan moiety. This configuration indicates that the compound may exhibit significant biological activity due to its ability to interact with various biomolecular targets.

The biological activity of this compound can be attributed to several key features:

- Nucleophilic Substitution Reactions : The hydroxymethyl group may participate in nucleophilic substitution reactions, enhancing the compound's reactivity with biological macromolecules.

- Electrophilicity and Stability : The fluorine atom can influence the electrophilicity of the compound, potentially affecting its stability and interaction with target sites.

- Nucleotide-like Reactivity : The presence of the purine structure suggests potential for nucleotide-like reactivity, which may involve phosphorylation or other modifications typical of nucleobases.

Antibacterial Activity

Furan derivatives have been noted for their antibacterial properties. For instance, compounds similar to the one have exhibited significant action against both Escherichia coli and Staphylococcus aureus, two common bacterial pathogens. In particular:

- A study indicated that certain furan derivatives inhibited E. coli growth at a minimum inhibitory concentration (MIC) of 64 µg/mL .

Anticancer Potential

Research has also highlighted the anticancer potential of furan derivatives:

- Compounds derived from furan have shown cytotoxicity against various cancer cell lines. For example, specific modifications to furan structures have resulted in increased effectiveness against colorectal cancer cells .

Case Study 1: Antibacterial Efficacy

In a comparative study of furan derivatives, a novel ARY furan derivative demonstrated significant antibacterial activity against multiple strains, outperforming traditional antibiotics like streptomycin and tetracycline . This suggests that the compound may have broad-spectrum antibacterial properties.

Case Study 2: Anticancer Activity

Another study focused on anthrafuran Dione analogues revealed that these compounds exhibited high anti-proliferative effectiveness against drug-resistant cancer cell lines. Specifically, modifications enhanced their ability to inhibit tumor growth in xenograft models .

Research Findings Summary

| Activity | Target Organism/Cell Line | Outcome |

|---|---|---|

| Antibacterial | E. coli, S. aureus | MIC of 64 µg/mL for certain derivatives |

| Anticancer | Colorectal cancer cell lines | Increased cytotoxicity observed |

| Drug Resistance | Various cancer cell lines | Effective against drug-resistant variants |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this fluorinated nucleoside analog?

- Methodological Answer : The compound can be synthesized via stereoselective glycosylation of a fluorinated tetrahydrofuran sugar moiety with a modified purine base. Key steps include:

- Phosphonate intermediates : Use phosphonate coupling agents to link the furan-modified purine to the fluorinated sugar (analogous to methods in for similar nucleosides).

- Protecting groups : Employ tert-butyldimethylsilyl (TBS) or acetyl groups to protect hydroxyl and amine functionalities during synthesis .

- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns ensures stereochemical purity.

Q. What analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- NMR spectroscopy : Use -, -, and -NMR to confirm stereochemistry and fluorine positioning .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight and fragmentation patterns.

- X-ray crystallography : For absolute configuration determination, single-crystal analysis is recommended (see for analogous structures).

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Store at -10°C under an inert atmosphere (argon or nitrogen) to prevent oxidation or hydrolysis .

- Use amber glass vials to avoid photodegradation. Stability under these conditions should be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How does the 4-fluoro substituent influence enzymatic recognition compared to non-fluorinated analogs?

- Methodological Answer :

- Kinetic assays : Compare inhibition constants () against kinases or polymerases using fluorinated vs. non-fluorinated analogs (e.g., adenosine deaminase assays).

- Molecular docking : Model the compound’s interaction with target enzymes (e.g., viral polymerases) to assess fluorine-induced steric or electronic effects .

- Isotopic labeling : Use or tracers to study metabolic stability in cell-based systems.

Q. How can contradictory data in cytotoxicity assays be resolved?

- Methodological Answer :

- Orthogonal assays : Validate results using multiple methods (e.g., MTT, ATP luminescence, and flow cytometry for apoptosis).

- Metabolic profiling : LC-MS/MS can identify degradation products or metabolites that interfere with cytotoxicity readouts .

- Structural analogs : Test derivatives (e.g., 6-chloro or 2-fluoro purine variants) to isolate substituent-specific effects (see ).

Q. What strategies optimize stereoselective synthesis of the tetrahydrofuran ring?

- Methodological Answer :

- Chiral auxiliaries : Use Evans oxazolidinones or Sharpless epoxidation to control C2 and C3 stereochemistry .

- Enzymatic resolution : Lipases or esterases can separate diastereomers post-synthesis .

- Microwave-assisted synthesis : Reduce reaction times and improve yield for temperature-sensitive intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.